1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride
Description
1-{7-Benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride is a synthetic compound featuring a fused [1,3]dioxolo[4,5-g]quinoline core substituted with a benzoyl group at position 7 and a 4-ethylpiperazine moiety at position 7. The ethylpiperazine group is protonated as a hydrochloride salt, enhancing solubility.
Properties
IUPAC Name |
[8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3.ClH/c1-2-25-8-10-26(11-9-25)22-17-12-20-21(29-15-28-20)13-19(17)24-14-18(22)23(27)16-6-4-3-5-7-16;/h3-7,12-14H,2,8-11,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGYIGQIUIJENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce quinone derivatives, while reduction can lead to the formation of hydroquinones or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its pharmacological properties may be explored for treating various diseases or conditions.
Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Modifications
(a) HBK Series (HBK14–HBK19)
- Structural Features: These compounds share a piperazine core but differ in substituents. For example: HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride. HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
- Key Differences: The target compound replaces phenoxy-alkoxy chains with a benzoyl-[1,3]dioxoloquinoline system. This substitution likely enhances π-π stacking interactions and alters lipophilicity compared to the HBK series .
(b) QH Series (QH-03, QH-04)
- Structural Features: Chloro-quinoline derivatives with hydrazine linkages, e.g., QH-03 (4-methoxyphenyl hydrazine) and QH-04 (p-tolyl hydrazine).
- Key Differences : The target compound lacks hydrazine bridges but incorporates a rigid [1,3]dioxolo ring, which may reduce metabolic instability compared to hydrazine-based analogues .
(c) Piperazine-Substituted 4(1H)-Quinolones (e.g., Compound 8l)
- Structural Features: Methyl 7-((4-(4-methoxybenzyl)piperazin-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Compounds with [1,3]Dioxolo[4,5-g]Quinoline Core
(a) Ethyl 8-(Aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate
- Structural Features: Ethoxycarbonyl and arylamino groups at positions 7 and 8.
- Key Differences : The target compound replaces the ethoxycarbonyl with a benzoyl group, increasing aromaticity and possibly enhancing binding to hydrophobic enzyme pockets .
(b) [1,3]Dioxolo[4,5-g]Chromen-8-one Derivatives (e.g., 4a)
- Structural Features: Chromenone core with benzylidene substituents.
Pharmacological and Physicochemical Comparisons
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
- Methodological Answer: The synthesis typically involves coupling a quinoline-dioxole core with a substituted piperazine moiety. For example, hydrazine hydrochloride derivatives are reacted with aldehydes in ethanol under reflux (3–12 hours) to form hydrazone linkages, followed by filtration and recrystallization (ethanol/water mixtures) . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or high-vacuum drying is critical to isolate the hydrochloride salt. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.4 aldehyde-to-hydrazine) and inert atmospheres to prevent oxidation .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., benzoyl and ethylpiperazine groups) and LC-MS (ESI) for molecular weight validation (e.g., m/z = ~474.5 [M+1] for analogous compounds) . FT-IR can identify functional groups like carbonyls (C=O at ~1650 cm⁻¹) and aromatic C-H stretches. Purity should be assessed via HPLC (>95% peak area) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer: Key parameters include:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
- Catalysts: Pd/C or triethylamine can accelerate coupling reactions; however, excess acid (HCl) may protonate piperazine, reducing reactivity .
- Temperature: Reflux (70–80°C) balances reaction rate and decomposition risks. For example, 12-hour reflux in ethanol achieved 45–56% yields in hydrazone formations .
- pH control: Neutral to slightly basic conditions (pH 7–8) prevent hydrochloride salt precipitation during intermediate steps .
Q. How should contradictory data on structure-activity relationships (SAR) be analyzed?
- Methodological Answer: Contradictions often arise from substituent electronic/steric effects. For instance, methoxy groups on aryl rings may reduce cytotoxicity despite enhancing solubility, as seen in chromen-8-one derivatives (IC₅₀ > 100 µM vs. ~20 µM for non-methoxy analogs) . To resolve this:
- Perform docking studies to assess steric clashes with target receptors (e.g., kinases).
- Compare logP values (e.g., via HPLC retention times) to evaluate lipophilicity’s role in membrane permeability .
- Validate findings across multiple cell lines (e.g., MCF-7 vs. MDA-MB-231) to rule out cell-specific effects .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Methodological Answer:
- Enzyme inhibition assays: Screen against kinases (e.g., PI3K) or receptors (e.g., CB1) using fluorescence-based substrates. IC₅₀ values <10 µM suggest high potency .
- Apoptosis assays: Use acridine orange/ethidium bromide staining to quantify apoptotic vs. necrotic cells (e.g., T47D breast cancer lines) .
- Transcriptomics: RNA-seq can identify differentially expressed genes (e.g., Bcl-2 downregulation) post-treatment .
Q. What safety precautions are critical given its hazard profile?
- Methodological Answer: The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Required precautions:
- Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
- Store in airtight containers at –20°C to prevent hygroscopic degradation .
- Emergency protocols: Immediate rinsing with water (15+ minutes for skin contact) and medical evaluation for ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
